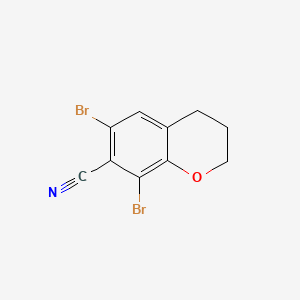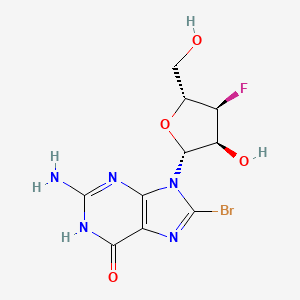
8-Bromo-3'-deoxy-3'-fluoroguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-3’-deoxy-3’-fluoroguanosine: is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms through the inhibition of DNA synthesis and induction of apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves the bromination and fluorination of guanosine derivatives. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide and fluorinating agents like diethylaminosulfur trifluoride. The reactions are carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .
Industrial Production Methods: Industrial production of 8-Bromo-3’-deoxy-3’-fluoroguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-3’-deoxy-3’-fluoroguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the guanine base.
Reduction: Reduction reactions can modify the bromine and fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and thiols.
Major Products Formed: The major products formed from these reactions include various derivatives of 8-Bromo-3’-deoxy-3’-fluoroguanosine with modified functional groups, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
8-Bromo-3’-deoxy-3’-fluoroguanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and derivatives.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has potential applications in cancer therapy due to its antitumor activity. It is also being investigated for its antiviral properties against viruses such as herpes simplex and human immunodeficiency virus (HIV).
Mecanismo De Acción
The mechanism of action of 8-Bromo-3’-deoxy-3’-fluoroguanosine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal function of these enzymes, leading to cell death .
Comparación Con Compuestos Similares
- 8-Bromo-2’-deoxyguanosine
- 3’-Deoxy-3’-fluoroguanosine
- 8-Fluoro-3’-deoxyguanosine
Comparison: 8-Bromo-3’-deoxy-3’-fluoroguanosine is unique due to the presence of both bromine and fluorine substituents on the guanine base. This dual substitution enhances its biological activity and specificity compared to other similar compounds. The combination of these substituents provides a balance between stability and reactivity, making it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H11BrFN5O4 |
|---|---|
Peso molecular |
364.13 g/mol |
Nombre IUPAC |
2-amino-8-bromo-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrFN5O4/c11-9-14-4-6(15-10(13)16-7(4)20)17(9)8-5(19)3(12)2(1-18)21-8/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t2-,3-,5-,8-/m1/s1 |
Clave InChI |
DAPLYTKKVZTKEF-YOUMAJLPSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
SMILES canónico |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


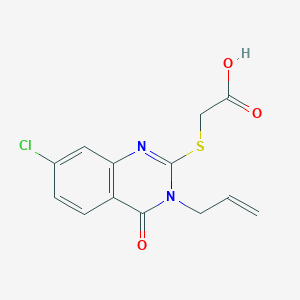
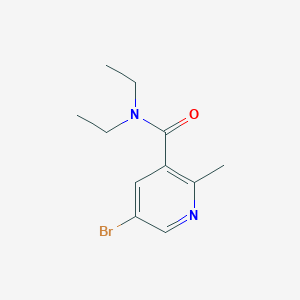
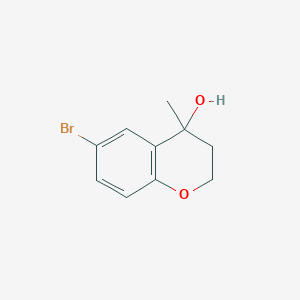

![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)

![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
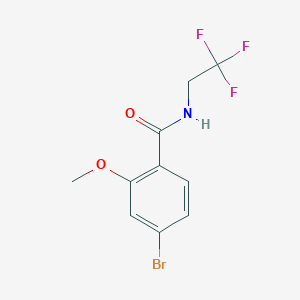
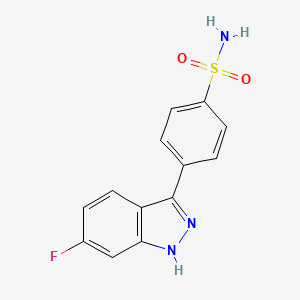

![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)


